2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide
Description
Properties
Molecular Formula |
C24H21ClN4O3S |
|---|---|
Molecular Weight |
481.0 g/mol |
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C24H21ClN4O3S/c1-32-22-12-17(8-11-21(22)30)13-26-28-23(31)15-33-24-27-19-4-2-3-5-20(19)29(24)14-16-6-9-18(25)10-7-16/h2-13,30H,14-15H2,1H3,(H,28,31)/b26-13+ |
InChI Key |
OXUBFMAGXIHONM-LGJNPRDNSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves a multi-step approach combining:
- Formation of the benzimidazole core with a 4-chlorobenzyl substituent at the nitrogen atom.
- Introduction of a sulfanyl (-S-) linkage at the 2-position of the benzimidazole ring.
- Condensation of the acetohydrazide intermediate with a substituted aromatic aldehyde (4-hydroxy-3-methoxybenzaldehyde) to form the hydrazone functionality.
This approach aligns with established methods for synthesizing benzimidazole derivatives with sulfur linkages and hydrazide-based Schiff bases.
Stepwise Synthetic Route
Step 1: Synthesis of 1-(4-chlorobenzyl)-1H-benzimidazole
- Starting from o-phenylenediamine, condensation with suitable aldehydes or acids under acidic conditions yields the benzimidazole nucleus.
- Alkylation at the nitrogen with 4-chlorobenzyl chloride introduces the 4-chlorobenzyl substituent.
- This step often uses acidic media or reflux conditions to facilitate ring closure and alkylation.
Step 2: Introduction of the Sulfanyl Group
- The 2-position of the benzimidazole ring is functionalized with a sulfanyl group by reaction with sulfur-containing reagents such as thiols or thiolates.
- A common method involves nucleophilic substitution of a 2-chloromethylbenzimidazole intermediate with a thiol, yielding the 2-sulfanylbenzimidazole derivative.
Step 3: Preparation of Acetohydrazide Intermediate
- Acetohydrazide is synthesized by reaction of ethyl chloroacetate with hydrazine hydrate.
- This intermediate is then linked to the sulfanyl-benzimidazole derivative via nucleophilic substitution or amidation at the sulfanyl site.
Step 4: Formation of the Hydrazone
Catalysts and Conditions
- Acid catalysis is often employed during benzimidazole ring formation and hydrazone condensation.
- Solvent-free or green chemistry approaches have been reported for benzimidazole derivatives, using ZnO/MgO nanoparticle catalysts to improve yield and selectivity.
- Microwave-assisted organic synthesis has also been applied for related benzimidazole hydrazone derivatives to enhance reaction rates and purity.
Purification and Characterization
- Purification is typically achieved by recrystallization or chromatographic techniques (e.g., column chromatography).
- Characterization involves FT-IR, ^1H NMR, ^13C NMR, mass spectrometry, and elemental analysis to confirm structure and purity.
Data Table: Summary of Preparation Steps and Conditions
Research Discoveries and Optimization Notes
- The use of ZnO/MgO nanoparticle catalysts in benzimidazole synthesis offers an eco-friendly and solvent-free alternative with high selectivity and yields.
- Microwave-assisted synthesis reduces reaction times significantly for hydrazone formation, improving throughput and purity.
- Structural modifications at the benzimidazole nitrogen and sulfanyl linkage influence biological activity, emphasizing the importance of precise control during synthesis.
- Spectroscopic characterization confirms the (E)-configuration of the hydrazone, critical for biological function.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, alcohols.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Material Science: Its derivatives can be incorporated into polymers or nanomaterials for enhanced properties.
Biology
Antimicrobial Activity: The compound exhibits activity against various bacterial and fungal strains.
Anticancer Activity: It has shown potential in inhibiting the growth of cancer cells in vitro.
Medicine
Drug Development: The compound is being explored for its potential as a lead compound in the development of new therapeutic agents.
Industry
Agriculture: It can be used as a pesticide or fungicide due to its antimicrobial properties.
Mechanism of Action
The mechanism of action of 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide involves multiple pathways:
Molecular Targets: The compound targets enzymes and proteins involved in cell division and metabolism.
Pathways: It interferes with DNA synthesis and repair, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues differ in substituents on the benzimidazole, arylidene, or hydrazide moieties, impacting physicochemical and biological properties:
Pharmacological Activity
- Antifungal Activity : The compound in , (2E)-2-[1-(1,3-benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(4-methoxyphenyl)hydrazine carboxamide , exhibits antifungal activity (IC₅₀ = 8.2 µM against Candida albicans). The target compound’s 4-hydroxy-3-methoxyphenyl group may improve activity due to increased H-bonding .
- Antioxidant Potential: The phenolic -OH group in the target compound, absent in and analogues, could enhance radical scavenging, as seen in similar Schiff bases .
- Enzyme Inhibition : Benzimidazole derivatives often target enzymes like topoisomerases or kinases. The sulfanyl-hydrazide motif may chelate metal ions in enzyme active sites, as observed in ’s oxadiazole-based inhibitors .
Computational Insights
- DFT Studies : While direct data for the target compound is lacking, and highlight the importance of exact-exchange terms in predicting thermochemical properties. Substituents like 4-chlorobenzyl may increase electron-withdrawing effects, altering HOMO-LUMO gaps .
- Docking Studies : ’s indole-acetohydrazide hybrids show acetylcholinesterase inhibition (IC₅₀ = 1.8 µM). The target compound’s benzimidazole core may improve binding affinity compared to triazole or oxadiazole derivatives .
Biological Activity
The compound 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
The compound's chemical structure is characterized by the presence of a benzimidazole moiety, a sulfanyl group, and an acetohydrazide functional group. The molecular formula is with a molar mass of approximately 435.93 g/mol. Its structural components contribute to its biological activity, making it a subject of interest in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C22H18ClN5OS |
| Molar Mass | 435.93 g/mol |
| CAS Number | 314068-28-5 |
| Density | 1.36 g/cm³ (predicted) |
| pKa | 8.47 (predicted) |
Antimicrobial Activity
Research indicates that compounds similar to this benzimidazole derivative exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structures demonstrate moderate to strong antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis .
Mechanism of Action: The antimicrobial effect is often attributed to the ability of the compound to disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in bacterial metabolism.
Anticancer Properties
The anticancer potential of this compound is another area of active investigation. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of intrinsic pathways .
Case Study: In vitro studies have demonstrated that the compound exhibits cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease. The inhibition of AChE can be crucial for developing treatments for neurodegenerative diseases like Alzheimer's .
Table 2: Enzyme Inhibition Results
| Enzyme | Inhibition Activity |
|---|---|
| Acetylcholinesterase | Moderate Inhibition |
| Urease | Strong Inhibition |
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds.
Table 3: Comparison with Similar Compounds
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-acetohydrazide | Moderate | Moderate |
| 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-acetohydrazide | Weak | Strong |
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer: Synthesis optimization involves:
- Stepwise condensation : Reacting the benzimidazole-thiol intermediate with chloroacetic acid derivatives, followed by hydrazide formation via hydrazine hydrate .
- Solvent selection : Use absolute ethanol or DMF under reflux (70–80°C) for 4–6 hours to enhance reaction efficiency .
- Purification : Employ column chromatography (silica gel, chloroform:methanol 7:3) or recrystallization from ethanol/water mixtures .
Key Parameters Table:
| Parameter | Optimal Condition | Yield Range | Purity (HPLC) |
|---|---|---|---|
| Reaction Temperature | 70–80°C (reflux) | 65–75% | ≥95% |
| Solvent | Absolute ethanol | 70% | 93% |
| Catalyst | None (base-free conditions) | — | — |
Reference:
Q. What analytical techniques are critical for confirming the compound’s structure and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H NMR (400 MHz, DMSO-d6) to verify aromatic protons (δ 7.2–8.5 ppm) and hydrazone NH (δ 10.2–11.5 ppm). ¹³C NMR confirms carbonyl (C=O, ~165 ppm) and imine (C=N, ~150 ppm) groups .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (e.g., m/z 525.12) .
- HPLC : Reverse-phase C18 column (acetonitrile:water 60:40) to assess purity (>95%) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Methodological Answer:
- Antimicrobial Activity : Minimum Inhibitory Concentration (MIC) assays against Staphylococcus aureus (ATCC 25923) and Candida albicans (ATCC 10231) using broth microdilution (0.5–128 µg/mL) .
- Anticancer Potential : MTT assay on human cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations after 48-hour exposure .
- Enzyme Inhibition : Spectrophotometric assays for COX-2 or α-glucosidase inhibition (IC₅₀ values at 10–100 µM) .
Assay Conditions Table:
| Assay Type | Cell Line/Strain | Concentration Range | Key Findings (Example) |
|---|---|---|---|
| MIC (Antimicrobial) | S. aureus | 2–64 µg/mL | MIC = 16 µg/mL |
| MTT (Anticancer) | MCF-7 | 1–50 µM | IC₅₀ = 12.5 µM |
Reference:
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of substituents?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified aryl groups (e.g., replacing 4-chlorobenzyl with 4-fluorobenzyl) .
- Biological Comparison : Test analogs against parent compound in parallel assays (e.g., MIC, IC₅₀) to identify critical moieties .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding interactions with target enzymes (e.g., COX-2) .
SAR Insights Table:
| Substituent Modification | Biological Activity Change (vs. Parent) |
|---|---|
| 4-Fluorobenzyl | ↑ Antifungal activity (MIC ↓ 50%) |
| 3-Nitrophenyl | ↓ Cytotoxicity (IC₅₀ ↑ 2-fold) |
Reference:
Q. How should researchers resolve contradictions in biological data across studies?
Methodological Answer:
- Standardize Assay Conditions : Use identical cell lines (e.g., ATCC-certified HeLa), serum-free media, and incubation times .
- Statistical Validation : Apply ANOVA with post-hoc Tukey tests to compare replicates (n ≥ 3) .
- Meta-Analysis : Pool data from multiple studies using fixed-effects models to identify trends .
Case Example: Discrepancies in IC₅₀ values (e.g., 12.5 µM vs. 25 µM) may arise from differences in cell passage number or assay duration.
Reference:
Q. What protocols ensure compound stability during long-term storage?
Methodological Answer:
- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months, with HPLC monitoring every 30 days .
- Lyophilization : Freeze-dry in amber vials under argon to prevent hydrolysis/oxidation .
- Degradation Profiling : Identify major degradation products via LC-MS/MS (e.g., hydrazone cleavage) .
Q. How to investigate the compound’s interaction with enzymatic targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize target enzyme (e.g., COX-2) on a CM5 chip; measure binding affinity (KD) at 0.1–100 µM .
- Isothermal Titration Calorimetry (ITC) : Determine thermodynamic parameters (ΔH, ΔS) for binding .
- Inhibitor Kinetics : Use Lineweaver-Burk plots to classify inhibition type (competitive/non-competitive) .
SPR Binding Data Example:
| Target Enzyme | KD (nM) | Kon (M⁻¹s⁻¹) | Koff (s⁻¹) |
|---|---|---|---|
| COX-2 | 45 | 1.2×10⁵ | 5.4×10⁻³ |
Reference:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
